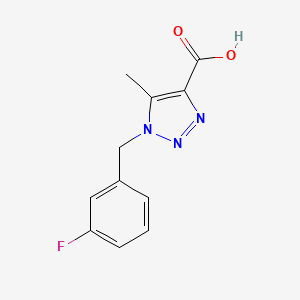

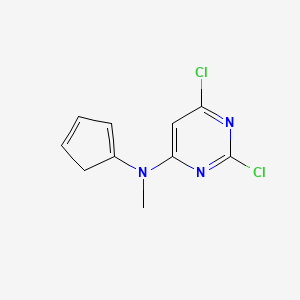

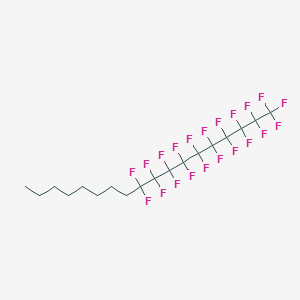

![molecular formula C12H18N2O3 B1397303 Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate CAS No. 1219957-49-9](/img/structure/B1397303.png)

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Applications

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate serves as a precursor in the synthesis of novel antibacterial agents. A study by Shakir, Saoud, and Hussain (2020) illustrated the synthesis of novel 2-chloro-[1,3] benzoxazine ring derivatives from ethyl 4-((2-hydroxy-3-methoxybenzyl) amino)benzoate. These derivatives exhibited significant antibacterial ability against both gram-negative and gram-positive bacteria (Shakir, Saoud, & Hussain, 2020).

Optical Nonlinear Properties

The compound has been studied for its nonlinear optical properties. Abdullmajed et al. (2021) synthesized Schiff base compounds derived from ethyl-4-amino benzoate and analyzed their nonlinear refractive index, demonstrating their potential as optical limiters (Abdullmajed et al., 2021).

Crystal Packing and Interactions

In crystallography, ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate-related compounds are used to study crystal packing interactions. Zhang, Wu, and Zhang (2011) reported on the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, highlighting the role of nonhydrogen bonding interactions such as N⋯π and O⋯π types in the formation of complex crystal structures (Zhang, Wu, & Zhang, 2011).

Physico-Chemical Properties in Drug Development

The physico-chemical properties of derivatives of this compound are significant in understanding the structure and biological activity of drugs. Stankovicová et al. (2014) examined the physico-chemical characteristics such as lipophilicity and surface tension of various derivatives, aiding in the understanding of their pharmacological properties (Stankovicová et al., 2014).

Anti-Juvenile Hormone Activity

Research by Ishiguro et al. (2003) explored the use of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a derivative, as an anti-juvenile hormone agent, demonstrating its effectiveness in inducing precocious metamorphosis in larvae (Ishiguro et al., 2003).

Supramolecular Structures

The compound has also been studied for its role in forming hydrogen-bonded supramolecular structures. Portilla et al. (2007) investigated ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, revealing its ability to form complex multi-dimensional structures through hydrogen bonding (Portilla et al., 2007).

Synthesis Technology

The synthesis technology of related compounds like ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, as studied by Qiao-yun (2012), is vital for large-scale production and industrial application, showing high yield and stability (Qiao-yun, 2012).

Safety And Hazards

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

ethyl 3-amino-4-(2-methoxyethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-3-17-12(15)9-4-5-11(10(13)8-9)14-6-7-16-2/h4-5,8,14H,3,6-7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZOGMQQRGQIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NCCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

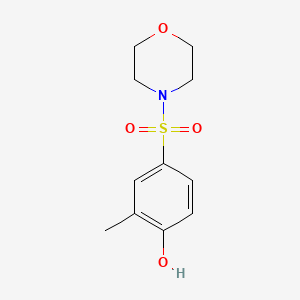

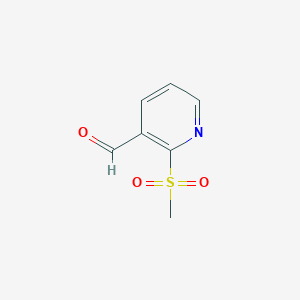

![3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397228.png)

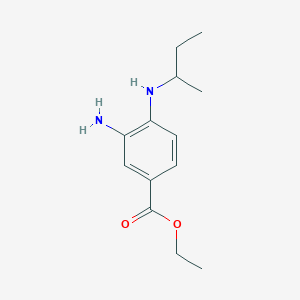

![Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate](/img/structure/B1397240.png)